Apinaca

Description

Properties

IUPAC Name |

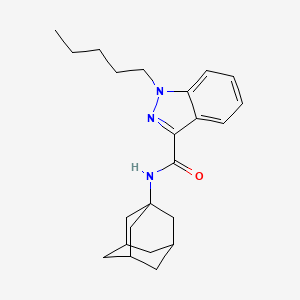

N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928683 | |

| Record name | APINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-53-6 | |

| Record name | APINACA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | APINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apinaca (AKB48): An In-Depth Technical Guide on its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apinaca, also known as AKB48, is a potent synthetic cannabinoid that has garnered significant attention within the scientific and forensic communities since its emergence. First identified in Japan in March 2012, this N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Unlike many of its predecessors, this compound was not documented in scientific or patent literature prior to its appearance in illicit products, though it bears structural resemblance to compounds patented by the University of Connecticut.[1] This guide provides a comprehensive technical overview of the discovery, synthesis pathway, and core pharmacology of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Emergence

This compound was first detected in synthetic cannabis smoking blends in Japan in March 2012.[1] Its clandestine origin highlights a trend in the evolution of novel psychoactive substances, where compounds are synthesized to circumvent existing drug laws. Structurally, this compound is an analog of other synthetic cannabinoids, featuring an indazole core, a pentyl chain, and an adamantyl group, the latter of which is thought to contribute to its high affinity for cannabinoid receptors. The synthesis of this compound and similar compounds is largely attributed to chemical companies in China, from where it is distributed globally.[2]

Synthesis Pathway

A representative synthesis pathway is as follows:

-

N-Alkylation of Indazole-3-carboxylic Acid: The synthesis commences with the N-alkylation of indazole-3-carboxylic acid. In this step, the indazole-3-carboxylic acid is treated with a suitable base, such as sodium hydride, to deprotonate the indazole nitrogen. This is followed by the addition of an alkylating agent, in this case, 1-bromopentane, to introduce the pentyl chain at the N1 position.

-

Amide Coupling: The resulting N-pentyl-indazole-3-carboxylic acid is then coupled with 1-adamantanamine. This amidation reaction is typically facilitated by a coupling agent, such as a carbodiimide (e.g., EDC), to activate the carboxylic acid for nucleophilic attack by the amine.

The following diagram illustrates the logical workflow of the this compound synthesis pathway.

References

Apinaca (AKB-48): An In-Depth Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB-48, is a synthetic cannabinoid agonist that has been identified as a significant compound of interest within the scientific and drug development communities.[1][2] As a potent ligand for the cannabinoid receptors CB1 and CB2, its pharmacological and physicochemical characteristics are of paramount importance for understanding its biological activity, potential therapeutic applications, and for the development of analytical detection methods.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key pathways and workflows.

Core Physicochemical Properties

This compound, with the chemical name N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid characterized by an indazole core linked to an adamantyl group via a carboxamide bridge.[1][5] This structure confers upon it a high affinity for cannabinoid receptors.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₁N₃O | [6] |

| Molecular Weight | 365.5 g/mol | [6] |

| Melting Point | 63.6 °C | [3] |

| Boiling Point | 568.3 ± 23.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO.[7] | [7] |

| Predicted pKa | 13.59 (most basic) | Predicted |

| Predicted logP | 5.34 | Predicted |

Pharmacological Profile

This compound is a potent agonist at both the CB1 and CB2 cannabinoid receptors, with a slightly higher affinity for the CB2 receptor. Its functional activity demonstrates that it acts as a full agonist at both receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

Table 2: Cannabinoid Receptor Binding Affinity and Functional Activity of this compound

| Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) |

| CB1 | 3.24 nM | 5.39 nM (IC50) |

| CB2 | 1.68 nM | 2.13 nM (IC50) |

Source:[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and pharmacological properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

A small, finely powdered sample of this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the expected melting point is approached.[11]

-

The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[8][9]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Methodology:

-

An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[7][12]

-

The flask is sealed and agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

After equilibration, the suspension is filtered to remove undissolved solid.[7]

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

-

This concentration represents the solubility of this compound in that solvent at the specified temperature.[7]

Cannabinoid Receptor Binding Affinity (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.[3]

-

The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of unlabeled this compound.[14]

-

The binding reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[3]

-

The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.[3]

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Activity (cAMP Accumulation Assay)

Objective: To determine the functional activity (IC50 or EC50) of this compound at cannabinoid receptors.

Methodology:

-

Cells expressing the cannabinoid receptor of interest are cultured.

-

The cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.[15]

-

The cells are then treated with varying concentrations of this compound.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15][16]

-

The concentration of this compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.[3]

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway through CB1 and CB2 receptors.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship in Competitive Binding Assay

Caption: Competitive binding of this compound and a radioligand to a cannabinoid receptor.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and scientists. The provided information on its chemical characteristics, pharmacological profile, and experimental determination serves as a foundational resource for further investigation into this potent synthetic cannabinoid. The structured presentation of data and protocols is intended to facilitate ease of use and reproducibility in a laboratory setting.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. acdlabs.com [acdlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. enamine.net [enamine.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. edisco.it [edisco.it]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. jk-sci.com [jk-sci.com]

- 12. quora.com [quora.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Apinaca (AKB-48): An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apinaca, also known as AKB-48, is a potent synthetic cannabinoid receptor agonist. This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with cannabinoid receptors CB1 and CB2. It summarizes key quantitative data on binding affinity and functional activity, outlines the experimental protocols used for its characterization, and visualizes its core signaling pathway and a representative experimental workflow. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in herbal incense products.[1] Like other synthetic cannabinoids, its pharmacological effects are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2.[2] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral tissues, particularly in cells of the immune system.[3] this compound has been shown to be a potent and full agonist at both of these receptors.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound (AKB-48) at human and mouse cannabinoid receptors.

Table 1: Binding Affinity of this compound (AKB-48) at Cannabinoid Receptors

| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Reference |

| CB1 | Human | CHO | Not Specified | 3.24 | [4] |

| CB2 | Human | CHO | Not Specified | 1.68 | [4] |

| CB1 | Human | HEK-293 | Not Specified | 304.5 | [4] |

| CB1 | Mouse | Cortex | Not Specified | 5.34 | [4] |

| CB2 | Mouse | Spleen | Not Specified | 1.93 | [4] |

Table 2: Functional Activity of this compound (AKB-48) at Cannabinoid Receptors

| Assay | Receptor | Species | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Inhibition | CB1 | Human | CHO | IC50 | 5.39 | [4] |

| cAMP Inhibition | CB2 | Human | CHO | IC50 | 2.13 | [4] |

| Membrane Potential | CB1 | Not Specified | Not Specified | EC50 | 142 | [5] |

| Membrane Potential | CB2 | Not Specified | Not Specified | EC50 | 141 | [5] |

Mechanism of Action and Signaling Pathways

This compound acts as a full agonist at both CB1 and CB2 receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[6]

Upon binding of this compound to the CB1 or CB2 receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gi/o protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][6] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

In vivo studies in mice have demonstrated that the activation of CB1 receptors by this compound produces a characteristic profile of psychoactive cannabinoid effects, including suppression of locomotor activity, antinociception (pain relief), hypothermia, and catalepsy.[4] Furthermore, this compound has been shown to stimulate the release of dopamine in the nucleus accumbens, a key component of the brain's reward system.[2] These in vivo effects are preventable by pre-administration of a CB1 receptor antagonist, confirming that they are mediated by the CB1 receptor.[2][7]

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ecddrepository.org [ecddrepository.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]

Apinaca (AKB-48): A Technical Examination of its Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB-48, is a synthetic cannabinoid that has been identified in herbal smoking blends.[1][2] As a potent agonist for the cannabinoid receptors, its pharmacological profile is of significant interest to the scientific community.[3] This technical guide provides an in-depth analysis of this compound's binding affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, presenting quantitative data, outlining common experimental methodologies, and illustrating key biological pathways. Understanding the interaction of novel synthetic cannabinoids like this compound with CB1 and CB2 receptors is crucial for predicting their physiological and toxicological effects.

Quantitative Binding Affinity Data

The binding affinity of this compound for human and mouse CB1 and CB2 receptors has been determined in several studies. The data, presented in the table below, demonstrates that this compound is a high-affinity ligand for both receptors. It is noteworthy that there are some discrepancies in the reported Ki values for the human CB1 receptor, which may be attributable to variations in experimental conditions or the cell lines used for receptor expression.[4]

| Compound | Receptor | Species | Assay Type | Value (Ki) | Value (IC50/EC50) | Agonist Activity | Reference |

| This compound (AKB-48) | CB1 | Human | Radioligand Binding | 3.24 nM | Full Agonist | [3][4] | |

| CB1 | Human | Radioligand Binding | 304.5 nM | [4] | |||

| CB2 | Human | Radioligand Binding | 1.68 nM | Partial Agonist | [3][4] | ||

| CB1 | Human | cAMP Accumulation | 5.39 nM | Full Agonist | [4] | ||

| CB2 | Human | cAMP Accumulation | 2.13 nM | Full Agonist | [4] | ||

| CB1 | Mouse (Cortex) | Radioligand Binding | 5.34 nM | [4] | |||

| CB2 | Mouse (Spleen) | Radioligand Binding | 1.93 nM | [4] |

This compound acts as a full agonist at both the CB1 and CB2 receptors, as indicated by its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.[4] The in vivo effects of this compound, such as suppressed locomotor activity, antinociception, hypothermia, and catalepsy in mice, are consistent with its activation of CB1 receptors.[4]

Experimental Protocols

The determination of cannabinoid receptor binding affinity and functional activity typically involves in vitro assays utilizing cell membranes expressing the receptor of interest or whole cells. The following are generalized protocols for common assays used to characterize compounds like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing human or mouse CB1 or CB2 receptors (e.g., from CHO or HEK-293 cells).[4]

-

Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a non-labeled ligand).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 1. General workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) like CB1 and CB2, which are coupled to the inhibition of adenylyl cyclase.

Materials:

-

Whole cells expressing the CB1 or CB2 receptor (e.g., CHO or HEK-293 cells).[4]

-

Forskolin (an activator of adenylyl cyclase).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a suitable assay kit.

-

Agonists of CB1/CB2 will inhibit the forskolin-induced cAMP accumulation.

-

The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50) is determined.

Cannabinoid Receptor Signaling Pathways

The activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. Both receptors are primarily coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Furthermore, receptor activation can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell growth, differentiation, and survival.

Figure 2. Simplified signaling pathway upon CB1/CB2 receptor activation.

Conclusion

This compound (AKB-48) is a potent, full agonist at both CB1 and CB2 cannabinoid receptors, with a generally higher affinity for the CB2 receptor. The quantitative data, while showing some variability, consistently points to its high potency. The cannabimimetic effects observed in vivo are a direct consequence of its interaction with these receptors, particularly CB1. The experimental protocols and signaling pathways described provide a foundational understanding for researchers engaged in the study of synthetic cannabinoids. Further research is necessary to fully elucidate the pharmacological and toxicological profile of this compound and its metabolites.

References

- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ecddrepository.org [ecddrepository.org]

In Vitro Pharmacological Profile of Apinaca (AKB48): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB48, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in herbal incense products.[1] As a potent agonist for the cannabinoid receptors CB1 and CB2, its pharmacological profile is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development.[2] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methods used to study them.

Core Pharmacological Data

The in vitro activity of this compound has been characterized through various binding and functional assays, primarily focusing on its interaction with the human cannabinoid receptors CB1 and CB2. A summary of the key quantitative data is presented below.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | hCB1 | 3.24 nM | Radioligand Binding Assay | [1][2] |

| hCB2 | 1.68 nM | Radioligand Binding Assay | [1][2] | |

| Functional Potency (EC50) | hCB1 | 142 nM | cAMP Accumulation Assay | [1] |

| hCB2 | 141 nM | cAMP Accumulation Assay | [1] | |

| Functional Activity (IC50) | hCB1 | 5.39 nM | Forskolin-stimulated cAMP Assay | [2] |

| hCB2 | 2.13 nM | Forskolin-stimulated cAMP Assay | [2] | |

| Efficacy | hCB1 | Full Agonist | cAMP Accumulation Assay | [1][2] |

| hCB2 | Full Agonist | cAMP Accumulation Assay | [2] |

hCB1: human Cannabinoid Receptor 1; hCB2: human Cannabinoid Receptor 2; Ki: Inhibition Constant; EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound's action and the methods used for its characterization, the following diagrams illustrate the key signaling pathways and experimental workflows.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key in vitro assays used to characterize this compound. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, [3H]CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and cell membranes (e.g., 10-20 µg protein).

-

Non-specific Binding: WIN 55,212-2 (at a high concentration, e.g., 10 µM), [3H]CP55,940, and cell membranes.

-

Competitive Binding: this compound at various concentrations, [3H]CP55,940, and cell membranes.

-

-

Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at CB1 and CB2 receptors.

Materials:

-

HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well white microplates.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in their recommended growth medium.

-

Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

-

Assay:

-

Remove the culture medium from the cells.

-

Add this compound at various concentrations to the cells and pre-incubate for a short period (e.g., 15 minutes).

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be one that elicits a submaximal response (e.g., EC80).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

For agonists that inhibit forskolin-stimulated cAMP production, a descending dose-response curve will be generated, from which the IC50 can be determined.

-

For agonists that act in the absence of forskolin, an ascending dose-response curve will be generated to determine the EC50.

-

Efficacy is determined by comparing the maximal effect of this compound to that of a standard full agonist.

-

Conclusion

The in vitro pharmacological profile of this compound demonstrates its high affinity and potent, full agonist activity at both CB1 and CB2 cannabinoid receptors. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related synthetic cannabinoids. The provided diagrams offer a clear visual representation of the molecular interactions and experimental procedures, facilitating a deeper comprehension of this compound's pharmacology. Further research into its downstream signaling pathways, including β-arrestin recruitment and G-protein subtype coupling, will provide a more complete picture of its complex pharmacological profile.

References

Apinaca (AKB48): A Comprehensive Technical Guide to its Full Agonist Activity at the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its chemical name N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48), is a potent synthetic cannabinoid that has been a subject of significant interest in pharmacological research. This technical guide provides an in-depth analysis of this compound's interaction with the cannabinoid type 1 (CB1) receptor, focusing on its characterization as a full agonist. The following sections detail quantitative data on its binding affinity and functional potency, outline the experimental protocols used for its characterization, and visualize the key signaling pathways involved.

Quantitative Pharmacological Data

The pharmacological profile of this compound at the human CB1 (hCB1) receptor has been characterized through various in vitro assays. The data consistently demonstrates high-affinity binding and potent functional activity.

Table 1: this compound (AKB48) Binding Affinity and Functional Potency at the Human CB1 Receptor

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 3.24 nM | CHO cells | [1] |

| 304.5 nM | HEK-293 cells | [1] | |

| Functional Potency (IC50) | 5.39 nM | CHO cells (cAMP inhibition) | [1] |

| 5.39 nM | HEK293T cells (cAMP inhibition) | [1] |

Note: Variations in reported values can be attributed to different experimental conditions and cell lines used in the assays.

Experimental Protocols

The characterization of this compound's agonist activity at the CB1 receptor relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This competitive binding assay is utilized to determine the binding affinity (Ki) of this compound for the CB1 receptor.

Objective: To quantify the affinity of a test compound (this compound) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-293-hCB1 cells).

-

Radioligand: [³H]CP-55,940, a high-affinity CB1 receptor agonist.[2]

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., WIN-55,212-2).[2]

-

Test compound: this compound (AKB48).

-

Binding buffer (e.g., 50 mM Tris, 0.05% bovine serum albumin, 5 mM MgCl₂, pH 7.4).[2]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Increasing concentrations of this compound are incubated with a fixed concentration of [³H]CP-55,940 and the CB1 receptor-expressing cell membranes.[2]

-

The reaction is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).[2]

-

The mixture is then rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [³H]CP-55,940, is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[2]

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following CB1 receptor activation.

Objective: To determine the potency (IC50 or EC50) and efficacy of this compound as a CB1 receptor agonist by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

-

Whole cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-293-hCB1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound (AKB48).

-

Reference full agonist (e.g., CP55,940).

-

cAMP assay kit (e.g., Enzymeimmunoassay (EIA) or Bioluminescence Resonance Energy Transfer (BRET) based).[3][4]

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound or the reference agonist.

-

Forskolin is added to the cells to stimulate the production of cAMP by activating adenylyl cyclase.[1]

-

The CB1 receptor, being a Gi/o-coupled receptor, will inhibit adenylyl cyclase upon activation by an agonist, leading to a decrease in cAMP levels.[5][6][7]

-

After a specific incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is then measured using a competitive immunoassay or a BRET-based biosensor.[3][4]

-

The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (IC50 or EC50) is determined.

-

The maximal inhibition produced by this compound is compared to that of a known full agonist to determine its efficacy. This compound has been demonstrated to be a full agonist in this assay.[1]

Signaling Pathways and Visualizations

Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events characteristic of a full agonist.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by a full agonist like this compound primarily involves the Gi/o family of G-proteins.[5][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][8] Additionally, CB1 receptor activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[5][7]

Caption: CB1 Receptor Signaling Cascade Activated by this compound.

Experimental Workflow for Determining CB1 Agonist Activity

The general workflow for assessing the agonist properties of a compound at the CB1 receptor involves a series of established in vitro assays.

Caption: Workflow for this compound's CB1 Receptor Characterization.

Logical Relationship of this compound as a Full Agonist

The classification of this compound as a full agonist is based on its ability to produce a maximal response at the CB1 receptor, comparable to that of endogenous or other potent synthetic agonists.

Caption: Classification of this compound as a Full CB1 Agonist.

Conclusion

The available data robustly supports the classification of this compound (AKB48) as a high-affinity, potent, and full agonist at the human CB1 receptor. Its ability to strongly engage the canonical Gi/o-protein signaling pathway, leading to the inhibition of adenylyl cyclase, underscores its significant cannabimimetic activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related synthetic cannabinoids. Further research may continue to elucidate the nuanced pharmacological properties and potential therapeutic or toxicological implications of this compound and its analogs.

References

- 1. ecddrepository.org [ecddrepository.org]

- 2. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]

- 3. marshall.edu [marshall.edu]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

An In-Depth Technical Guide to N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA/AKB48)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as APINACA or AKB48, is a synthetic cannabinoid receptor agonist that has been a subject of significant interest in the fields of pharmacology, toxicology, and forensic science.[1][2] Structurally distinct from classical and many other synthetic cannabinoids, this compound features an indazole core linked to an adamantyl group via a carboxamide bridge.[3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacology. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals engaged in research and development related to this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure with an N-adamantyl substituent. This unique combination of moieties contributes to its potent interaction with cannabinoid receptors.

| Property | Value | Reference(s) |

| IUPAC Name | N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide | [2] |

| Synonyms | This compound, AKB48 | [2][4] |

| Molecular Formula | C₂₃H₃₁N₃O | [2] |

| Molecular Weight | 365.52 g/mol | [2] |

| CAS Number | 1345973-53-6 | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF). | [5] |

Chemical Structure Diagram:

Caption: Chemical structure of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide.

Experimental Protocols

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid followed by an amide coupling reaction.

Step 1: Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid

This intermediate is synthesized by the N-alkylation of indazole-3-carboxylic acid with a pentyl halide.

-

Materials:

-

Indazole-3-carboxylic acid

-

1-Bromopentane

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-pentyl-1H-indazole-3-carboxylic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Amide coupling to form N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

The final product is obtained by coupling the synthesized carboxylic acid with 1-adamantanamine.

-

Materials:

-

1-pentyl-1H-indazole-3-carboxylic acid

-

1-Adamantanamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-pentyl-1H-indazole-3-carboxylic acid (1.0 eq), 1-adamantanamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide as a white solid.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Expected Results: The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 365, along with characteristic fragment ions corresponding to the adamantyl, pentyl, and indazole carboxamide moieties.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Expected Results: The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons of the indazole ring, the aliphatic protons of the pentyl chain, and the distinct protons of the adamantyl cage. 2D NMR experiments will confirm the connectivity of the molecule.

Pharmacology

This compound acts as a potent agonist at both the cannabinoid receptor type 1 (CB₁) and type 2 (CB₂).[2] Its high affinity for these receptors is responsible for its psychoactive and physiological effects.

Quantitative Pharmacological Data

| Parameter | Receptor | Value (nM) | Reference(s) |

| Binding Affinity (Kᵢ) | CB₁ | 3.24 | [2] |

| CB₂ | 1.68 | [2] | |

| Functional Activity (EC₅₀) | CB₁ | 142 | [2] |

| CB₂ | 141 | [2] | |

| Functional Activity (IC₅₀, cAMP) | CB₁ | 5.39 | [5] |

| CB₂ | 2.13 | [5] |

Cannabinoid Receptor Binding Assay Protocol

A competitive radioligand binding assay is a standard method to determine the binding affinity (Kᵢ) of a compound for cannabinoid receptors.

-

Materials:

-

Cell membranes expressing human CB₁ or CB₂ receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN-55,212-2 (a high-affinity non-radiolabeled cannabinoid agonist).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, [³H]CP-55,940 (at a concentration close to its Kₔ), and either the vehicle (for total binding), excess WIN-55,212-2 (for non-specific binding), or the various concentrations of this compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for cannabinoid receptor binding assay.

Signaling Pathways

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades upon binding to CB₁ and CB₂ receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Upon binding of this compound to the CB₁ or CB₂ receptor, the associated heterotrimeric G protein (Gᵢ/Gₒ) is activated. The Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal inhibition.

Caption: this compound-mediated cannabinoid receptor signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, characterization, and pharmacology of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (this compound). The provided experimental protocols and quantitative data are intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and forensic analysis. A thorough understanding of the properties of synthetic cannabinoids like this compound is crucial for the development of analytical methods for their detection and for understanding their physiological and toxicological effects.

References

- 1. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. scholarworks.uno.edu [scholarworks.uno.edu]

- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ecddrepository.org [ecddrepository.org]

Apinaca: An In-Depth Technical Guide to Cannabinoid Receptor Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid Apinaca (AKB48) and its analogues, focusing on their binding affinity (Ki) and functional potency (EC50) at human cannabinoid receptors CB1 and CB2. This document details the experimental methodologies for determining these values and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its fluorinated analog, 5F-Apinaca, at human CB1 and CB2 receptors as reported in the scientific literature. These values provide a quantitative measure of the interaction of these compounds with their primary biological targets.

Table 1: Binding Affinity (Ki) of this compound and its Analogs at Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Species | Cell Line | Reference |

| This compound (AKB48) | hCB1 | 3.24 | Human | CHO | [1][2] |

| hCB2 | 1.68 | Human | CHO | [1][2] | |

| mCB1 | 5.34 | Mouse | Brain Membranes | [2] | |

| mCB2 | 1.93 | Mouse | Spleen Membranes | [2] | |

| 5F-Apinaca (5F-AKB48) | hCB1 | Nanomolar Affinity | Human | CHO | [3][4] |

| hCB2 | Nanomolar Affinity | Human | CHO | [3][4] | |

| mCB1 | Nanomolar Affinity | Mouse | Brain Membranes | [3][4] | |

| mCB2 | Nanomolar Affinity | Mouse | Spleen Membranes | [3][4] |

hCB1/hCB2: human cannabinoid receptor 1/2; mCB1/mCB2: mouse cannabinoid receptor 1/2; CHO: Chinese Hamster Ovary cells.

Table 2: Functional Potency (EC50) of this compound and its Analogs at Cannabinoid Receptors

| Compound | Assay | Receptor | EC50 (nM) | Efficacy | Species | Cell Line | Reference |

| This compound (AKB48) | cAMP Inhibition | hCB1 | 142 | Full Agonist | Human | Not Specified | [1] |

| cAMP Inhibition | hCB2 | 141 | Partial Agonist | Human | Not Specified | [1] | |

| 5F-Apinaca (5F-AKB48) | cAMP Inhibition | hCB1 | Nanomolar Potency | Full Agonist | Human | CHO | [3][4] |

| cAMP Inhibition | hCB2 | Nanomolar Potency | Full Agonist | Human | CHO | [3][4] |

cAMP: cyclic adenosine monophosphate; CHO: Chinese Hamster Ovary cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for determining the binding affinity and functional potency of synthetic cannabinoids at CB1 and CB2 receptors.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the receptor (IC50), which is then used to calculate the binding affinity (Ki).

Materials:

-

Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

-

Test Compound: this compound or other synthetic cannabinoids.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Fluid.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

-

Competitive Binding: Membrane preparation, radioligand, and each concentration of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated cAMP Accumulation Functional Assay for EC50 Determination

This protocol describes a functional assay to determine the potency (EC50) of a test compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing Gi-coupled receptors like CB1 and CB2.

Objective: To measure the concentration of an agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Materials:

-

Cell Line: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Test Compound: this compound or other synthetic cannabinoids.

-

Forskolin: An adenylyl cyclase activator.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Assay Kit: A kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

-

Cell Culture Medium and Assay Buffer.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Assay:

-

Pre-treat the cells with IBMX for a short period.

-

Add the test compound at various concentrations to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value and the maximum inhibition (Emax) using non-linear regression analysis.

-

β-Arrestin Recruitment Assay for EC50 Determination

This protocol outlines a method to measure the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding, providing another measure of functional potency (EC50). The DiscoverX PathHunter assay is a common example.

Objective: To determine the concentration of an agonist that induces 50% of the maximal β-arrestin recruitment to the receptor.

Materials:

-

Cell Line: A cell line engineered to co-express the target receptor (CB1 or CB2) fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter cell lines).

-

Test Compound: this compound or other synthetic cannabinoids.

-

Detection Reagents: Substrate for the complemented enzyme (β-galactosidase).

-

Cell Culture Medium and Assay Buffer.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the PathHunter cells in a white, clear-bottom 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Agonist Treatment: Add the diluted test compound to the cells and incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents to each well and incubate at room temperature for 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Plot the relative light units (RLU) against the logarithm of the test compound concentration.

-

Determine the EC50 value and Emax using a non-linear regression analysis of the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of cannabinoid receptors and the workflows of the described experimental protocols.

Cannabinoid Receptor G-Protein Dependent Signaling

Caption: G-protein dependent signaling cascade initiated by this compound binding to CB1/CB2 receptors.

Cannabinoid Receptor β-Arrestin Mediated Signaling

Caption: β-arrestin mediated signaling and receptor internalization pathway for cannabinoid receptors.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the binding affinity (Ki) using a radioligand competition binding assay.

Experimental Workflow for EC50 Determination (cAMP Assay)

Caption: Workflow for determining functional potency (EC50) via a forskolin-stimulated cAMP assay.

References

The Discovery and Early Characterization of AKB-48 (APINACA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKB-48, also known as APINACA and chemically identified as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid.[1][2][3] Unlike many pharmaceutical compounds that originate from structured drug discovery programs, AKB-48 was first identified in 2012 in Japan as a component of illicit herbal smoking blends.[4] Its emergence on the designer drug market prompted significant scientific investigation into its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the early research that characterized the synthesis, receptor binding, functional activity, and metabolic pathways of this notable synthetic cannabinoid.

Chemical Structure and Synthesis

AKB-48 is distinguished by an indazole core linked to an adamantyl group via a carboxamide bridge.[5] This structure differentiates it from earlier classes of synthetic cannabinoids, such as the JWH series, which are primarily naphthoylindoles.[6] While a specific patent for the initial synthesis of AKB-48 for medicinal purposes has not been identified in the public domain, its structure falls within the broader claims of patents for cannabinoid compounds, although it was not disclosed as a specific example.[4] The synthesis of related indazole-3-carboxamides has been described in the scientific literature, providing a basis for its laboratory synthesis for research purposes.[7]

Pharmacological Profile

Early research into AKB-48 focused on its interaction with the cannabinoid receptors, CB1 and CB2, which are the primary targets of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.

Cannabinoid Receptor Binding Affinity

In vitro competition binding assays were crucial in determining the affinity of AKB-48 for human and rodent cannabinoid receptors. These experiments typically involve the use of radiolabeled ligands to quantify the displacement by the compound of interest.

| Compound | Receptor | Kᵢ (nM) | Species | Reference |

| AKB-48 (this compound) | CB₁ | 3.24 | Human | [4] |

| CB₂ | 1.68 | Human | [4] | |

| Δ⁹-THC | CB₁ | 28.35 | Human | [4] |

| CB₂ | 37.82 | Human | [4] | |

| JWH-018 | CB₁ | 9.62 | Human | [4] |

| CB₂ | 8.55 | Human | [4] |

Functional Activity at Cannabinoid Receptors

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G protein-coupled receptors like the cannabinoid receptors, this is often assessed by measuring the modulation of downstream signaling molecules, such as cyclic adenosine monophosphate (cAMP). AKB-48 was characterized as a potent agonist at both CB1 and CB2 receptors.

| Compound | Receptor | EC₅₀ (nM) | Assay Type | Species | Reference |

| AKB-48 (this compound) | CB₁ | 142 | Functional Assay | Human | [4] |

| CB₂ | 141 | Functional Assay | Human | [4] |

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol outlines a standard method for determining the binding affinity of a compound to CB1 and CB2 receptors.

1. Membrane Preparation:

-

HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA are cultured and harvested.

-

Cells are washed with ice-cold PBS and resuspended in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

-

The cell suspension is homogenized and then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is added to each well.

-

Increasing concentrations of the test compound (AKB-48) are added to the wells.

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled, potent cannabinoid) are included.

-

A specific amount of the membrane preparation is added to each well.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC₅₀ of the test compound, which can then be converted to a Kᵢ value.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of a compound at cannabinoid receptors by measuring its effect on cAMP levels.

1. Cell Culture and Treatment:

-

Cells expressing the cannabinoid receptor of interest (e.g., CHO or HEK-293 cells) are cultured in appropriate media.

-

Cells are plated in a multi-well format and allowed to adhere.

-

The cells are then treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

An adenylyl cyclase stimulator, such as forskolin, is added to increase basal cAMP levels.

-

Increasing concentrations of the test compound (AKB-48) are added to the wells.

2. cAMP Measurement:

-

After an incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody.

-

The signal, which is inversely proportional to the amount of cAMP in the sample, is measured using an appropriate plate reader.

-

The data is analyzed to determine the EC₅₀ of the test compound, which represents the concentration at which it produces half of its maximal effect.[8]

Signaling Pathways

As a cannabinoid receptor agonist, AKB-48 activates the canonical signaling pathways associated with CB1 and CB2 receptors. These are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like AKB-48 initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, CB1 receptor activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] These actions collectively contribute to the modulation of neurotransmitter release.

References

- 1. marshall.edu [marshall.edu]

- 2. This compound | C23H31N3O | CID 57404063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AKB-48 (this compound; N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide) [lgcstandards.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preclinical Toxicological Profile of Apinaca (AKB-48): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known as AKB-48 or N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in herbal incense products and is associated with a range of adverse health effects.[1] As a potent agonist of the cannabinoid receptors, its toxicological profile is of significant interest to the scientific and medical communities. This technical guide provides a comprehensive overview of the preclinical toxicological data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and in vivo effects.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound exhibits a high affinity for both the human cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, acting as a full agonist at both.[2] Its binding affinity and functional activity have been characterized in several in vitro studies.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound [2][3]

| Receptor | This compound (nM) |

| Human CB1 | 3.24 |

| Human CB2 | 1.68 |

| Mouse Cortex (CB1) | 5.34 |

| Mouse Spleen (CB2) | 1.93 |

Table 2: Functional Activity (IC50) of this compound in Forskolin-Stimulated cAMP Assays [2]

| Receptor | This compound (nM) |

| Human CB1 | 5.39 |

| Human CB2 | 2.13 |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to cannabinoid receptors was determined using a competitive radioligand binding assay. Membranes from Chinese hamster ovary (CHO) cells expressing either human CB1 or CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound was measured to calculate its inhibitory constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors.

Experimental Protocol: cAMP Functional Assay

The functional activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing cannabinoid receptors. This assay is based on the principle that activation of G-protein coupled receptors like CB1 and CB2 inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. The concentration of this compound that produces 50% of its maximal inhibitory effect is determined as the IC50 value.

Cannabinoid Receptor Signaling Pathway

The pharmacological effects of this compound are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

This compound's activation of the CB1 receptor and downstream signaling.

Pharmacokinetics: Metabolism

Preclinical studies utilizing human hepatocytes and liver microsomes have demonstrated that this compound undergoes extensive metabolism, primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2][4] The primary metabolic pathways involve hydroxylation of the adamantyl ring and the N-pentyl side chain, followed by glucuronidation.[4]

Table 3: Major Metabolic Pathways of this compound [2][4]

| Metabolic Reaction | Position |

| Monohydroxylation | Adamantyl ring, N-pentyl side chain |

| Dihydroxylation | Adamantyl ring, N-pentyl side chain |

| Trihydroxylation | Adamantyl ring |

| Ketone Formation | N-pentyl side chain |

| Glucuronidation | Hydroxylated metabolites |

Experimental Protocol: In Vitro Metabolism in Human Hepatocytes

To identify the metabolites of this compound, the compound was incubated with primary human hepatocytes.[4] After incubation for specific time points (e.g., 0, 1, and 3 hours), the reaction was terminated, and the samples were analyzed using high-resolution mass spectrometry to identify the chemical structures of the metabolites formed.[4]

This compound Metabolic Pathway

The metabolism of this compound is a multi-step process involving several enzymatic reactions, leading to the formation of numerous metabolites.

Major metabolic pathways of this compound.

In Vivo Toxicological Effects

In vivo studies in mice have revealed that this compound produces a pharmacological profile typical of psychoactive cannabinoids, including the classic "tetrad" of effects: hypolocomotion, catalepsy, hypothermia, and antinociception.[2][5][6] Furthermore, this compound has been shown to induce significant neurological and sensorimotor alterations.[2][5][6]

Table 4: In Vivo Effects of this compound in Mice [2][5][6][7]

| Effect | Dose Range (mg/kg, i.p.) | Observations |

| Cannabinoid Tetrad | ||

| Suppression of Locomotor Activity | 2.18 (ED50) | Onset at 10-20 min, duration of 70-100 min.[2] |

| Antinociception | - | Increased pain threshold.[7] |

| Hypothermia | - | Decrease in body temperature.[7] |

| Catalepsy | - | Immobility.[7] |

| Neurological Effects | 0.1 - 6 | Spontaneous and handling-induced convulsions, hyperreflexia, myoclonias, tail elevation, spontaneous aggressiveness (most prominent at 6 mg/kg).[2] |

| Sensorimotor Responses | 0.1 - 3.0 | Dose-dependent reduction in visual, acoustic, and tactile responses in rats.[5][6] |

| Dopamine Release | - | Stimulated extracellular dopamine release in the nucleus accumbens shell.[2] |

Experimental Protocol: Mouse Tetrad Assay

The cannabinoid tetrad assay is a standard battery of tests used to characterize the in vivo effects of cannabinoid agonists. It involves the measurement of four key parameters in mice following drug administration:

-

Locomotor activity: Measured using an open-field arena and automated tracking software.

-

Catalepsy: Assessed by placing the mouse's forepaws on an elevated bar and measuring the time it remains immobile.

-

Body temperature: Measured using a rectal probe.

-

Nociception (analgesia): Typically evaluated using the tail-flick or hot-plate test, which measures the latency to respond to a thermal stimulus.

Conclusion

The preclinical data on this compound (AKB-48) clearly indicate that it is a potent synthetic cannabinoid with significant in vitro and in vivo activity. Its high affinity for and full agonism at CB1 receptors translate into a classic cannabinoid-like pharmacological profile in animal models, including the tetrad of effects. However, the toxicological profile is also marked by concerning neurological effects such as convulsions and aggression, even at doses that produce typical cannabinoid effects. The extensive metabolism of this compound highlights the importance of considering its metabolites in toxicological assessments. While a systematic and comprehensive toxicological evaluation is still lacking, the available preclinical data strongly suggest a potential for significant adverse health effects in humans. Further research is warranted to fully elucidate the toxicological risks associated with this compound exposure.

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. ecddrepository.org [ecddrepository.org]